

Application Notes and Protocols for RU 59063 in Competitive Binding Assays

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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189

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Introduction

RU 59063 is a nonsteroidal androgen receptor (AR) ligand characterized by its high binding affinity and selectivity.^[1] As a selective androgen receptor modulator (SARM), it was initially investigated as a potent antiandrogen, though later studies revealed dose-dependent androgenic properties.^[1] Its high affinity for the human AR, with a reported K_i of 2.2 nM, makes it a valuable tool in competitive binding assays for the discovery and characterization of novel AR modulators.^[1] These application notes provide detailed protocols and data for the use of **RU 59063** in such assays.

Data Presentation

The binding affinity of **RU 59063** and other relevant ligands for the androgen receptor is summarized in the table below. This data is crucial for designing and interpreting competitive binding experiments.

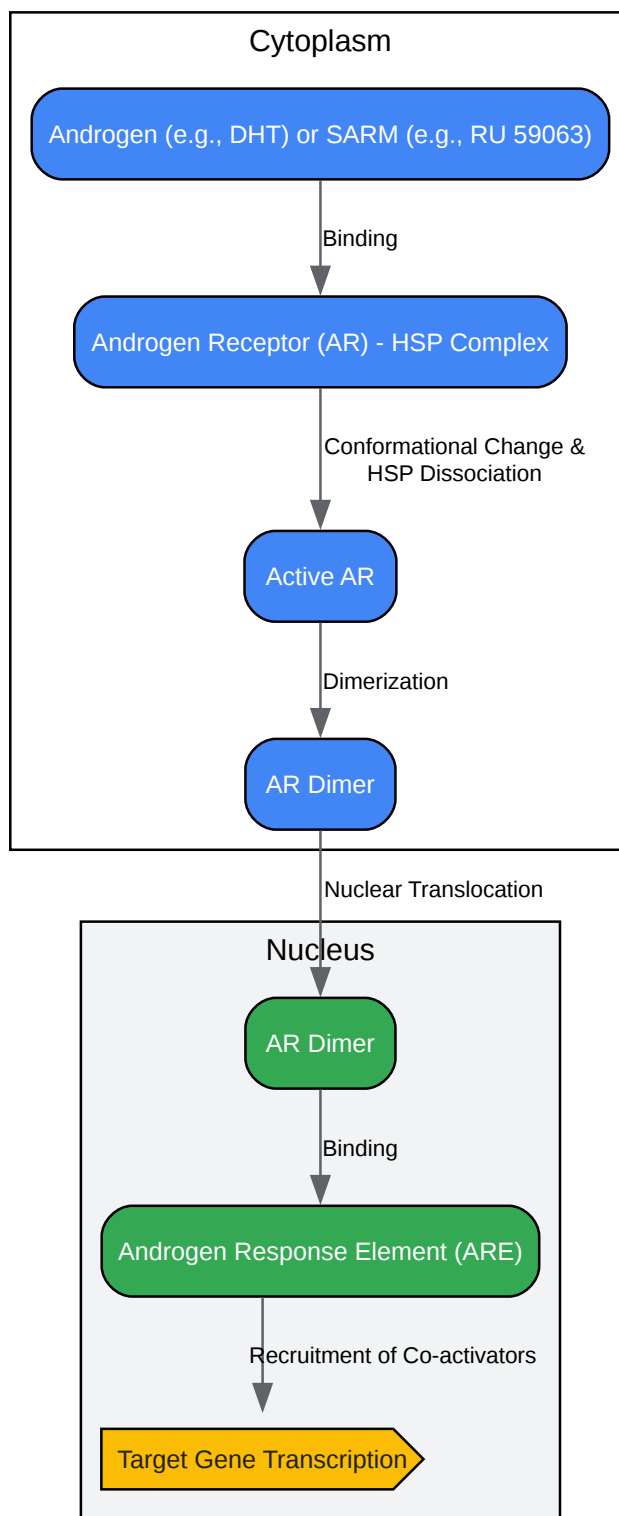
Compound	Receptor	Binding Affinity (Ki)	Relative Binding Affinity (RBA)	Reference
RU 59063	Human AR	2.2 nM	-	[1]
RU 59063	Rat AR	-	High	[2]
DTIB	Rat AR	0.71 ± 0.22 nM	-	[3]
Dihydrotestosterone (DHT)	Human AR	Higher than Testosterone	-	[1]
Testosterone	Human AR	8-fold lower than RU 59063	-	[1]
Metribolone (R-1881)	Human AR	Nearly equal to RU 59063	100% (by definition in some assays)	[1]

Note: The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. The Ki (inhibition constant) is a more absolute measure of binding affinity. The relationship can be described by the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to an agonist like dihydrotestosterone (DHT) or a SARM like **RU 59063**, it undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes.

Androgen Receptor Signaling Pathway

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Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol is designed to determine the binding affinity of test compounds for the androgen receptor by measuring their ability to compete with a radiolabeled ligand, such as [^3H]-R1881.

Materials:

- Receptor Source: Rat prostate cytosol or cells expressing the human androgen receptor.
- Radioligand: [^3H]-R1881 (Metribolone).
- Test Compound: **RU 59063** or other compounds of interest.
- Buffers:
 - Low-Salt TEDG Buffer (pH 7.4): Tris, EDTA, DTT, Glycerol.
 - High-Salt TEDG Buffer (pH 7.4): Low-Salt TEDG with 0.4M KCl.[\[4\]](#)
- Scintillation Cocktail: Optifluor or similar.
- Equipment:
 - Refrigerated centrifuge
 - Scintillation counter
 - Pipettes
 - Assay tubes

Procedure:

- Preparation of Receptor Cytosol:
 - Homogenize rat ventral prostates in ice-cold low-salt TEDG buffer.[\[4\]](#)

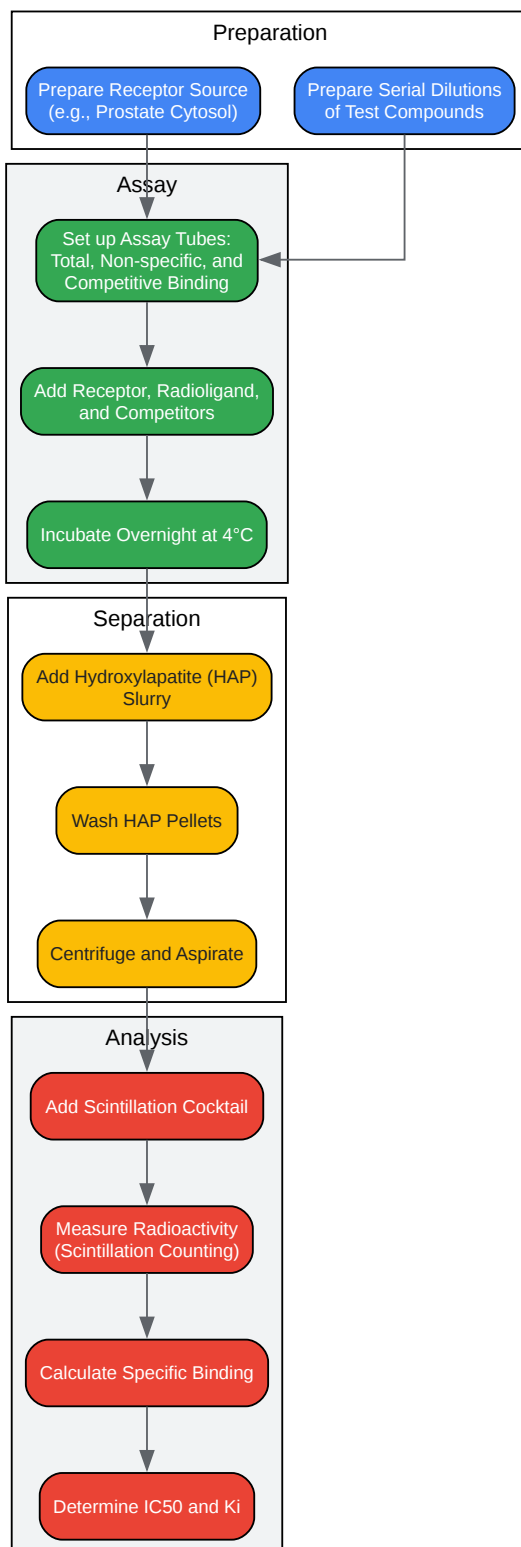
- Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant).
- Determine the protein concentration of the cytosol.
- Assay Setup:
 - Prepare serial dilutions of the test compound (e.g., **RU 59063**) and a reference compound (e.g., unlabeled R1881).
 - In duplicate or triplicate, add the following to assay tubes on ice:
 - Total Binding: Receptor cytosol and [³H]-R1881.
 - Non-specific Binding: Receptor cytosol, [³H]-R1881, and a high concentration of unlabeled R1881 (e.g., 100-fold molar excess).
 - Competitive Binding: Receptor cytosol, [³H]-R1881, and varying concentrations of the test compound.
- Incubation:
 - Incubate the tubes overnight (e.g., 18-20 hours) at 4°C.
- Separation of Bound and Free Ligand:
 - Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the receptor-ligand complexes.
 - Wash the HAP pellets with high-salt TEDG buffer to remove unbound radioligand.
 - Centrifuge and aspirate the supernatant.
- Quantification:
 - Add scintillation cocktail to each tube containing the HAP pellet.
 - Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow

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Caption: Competitive Radioligand Binding Assay Workflow.

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